molecular formula C19H20FN3O2 B5540705 N-{4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE

N-{4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE

Cat. No.: B5540705
M. Wt: 341.4 g/mol
InChI Key: IEBXWYDMPKXTMI-UHFFFAOYSA-N
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Description

N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide (Compound ID: Y031-9888) is a synthetic acetamide derivative characterized by a central piperazine ring substituted with a 4-fluorophenyl group and linked to a phenylacetamide moiety via a carbonyl bridge. Its molecular formula is C₁₉H₁₉FN₃O₂, with a molar mass of 340.38 g/mol.

Properties

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)21-17-6-2-15(3-7-17)19(25)23-12-10-22(11-13-23)18-8-4-16(20)5-9-18/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBXWYDMPKXTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide typically involves the reaction of 4-fluorophenylpiperazine with an appropriate acylating agent. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used; for example, methoxy derivatives when using sodium methoxide.

Scientific Research Applications

N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, N-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide is compared below with six structurally related piperazine-containing acetamides.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Pharmacological Activity Evidence Source
Target Compound C₁₉H₁₉FN₃O₂ 340.38 4-Fluorophenyl, piperazine-carbonyl Under investigation
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C₂₀H₂₃FN₃O₃S 420.48 4-Fluorophenyl, tosylpiperazine Not reported
N-[4-(sec-butyl)phenyl]-2-[4-(4-nitrophenyl)piperazino]acetamide C₂₂H₂₈N₄O₃ 396.48 4-Nitrophenyl, sec-butyl Not reported
N-(3-(3-[4-(4-fluorophenyl)piperazino]-1-propynyl)phenyl)acetamide C₂₁H₂₂FN₃O 351.42 4-Fluorophenyl, propargyl linker Not reported
N-(4-cyclohexylphenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide C₂₇H₃₅N₃O 417.59 Cyclohexylphenyl, allyl-substituted piperazine Not reported
N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide C₁₉H₁₉FN₄O 354.39 2-Cyanophenyl, 4-fluorophenyl-piperazine Not reported
N-[4-(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) C₁₃H₁₉N₃O₃S 313.38 4-Methylpiperazine, sulfonyl Analgesic (comparable to paracetamol)

Key Observations:

  • Lipophilicity and Bioavailability : The target compound’s 4-fluorophenyl group enhances lipophilicity compared to sulfonyl (Compound 35) or nitro (Compound in ) substituents. This may improve blood-brain barrier penetration for CNS applications .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in ) reduce metabolic clearance but may hinder receptor binding.
  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and enhances stability via electron withdrawal, contrasting with electron-donating groups (e.g., methyl in ).

Pharmacological Activity Comparisons

  • Analgesic Activity: Compound 35 (N-[4-(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) demonstrated significant analgesic activity in inflammatory pain models, surpassing paracetamol in efficacy .
  • Anti-Hypernociceptive Activity: Compounds 36 and 37 () with N,N-diethylsulfamoyl or piperazine-sulfonyl groups showed anti-hypernociceptive effects, implying sulfonamide groups may enhance this activity. The target compound’s carbonyl bridge may offer alternative binding modes .
  • Receptor Affinity : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The 4-fluorophenyl group in the target compound and may modulate affinity for 5-HT₁A receptors, similar to arylpiperazine antidepressants .

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